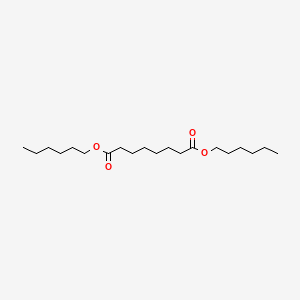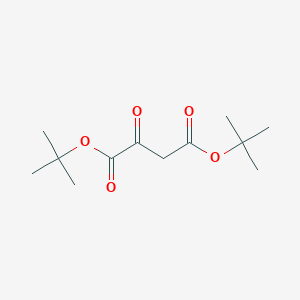
Octanedioic acid, dihexyl ester
Übersicht
Beschreibung
Octanedioic acid, dihexyl ester: is an organic compound with the molecular formula C20H38O4 and a molecular weight of 342.5133 g/mol . It is an ester derived from octanedioic acid (also known as suberic acid) and hexanol. This compound is used in various industrial applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
Octanedioic acid, dihexyl ester, also known as dihexyl octanedioate, is a derivative of suberic acid, also known as octanedioic acid The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s worth noting that the reaction of similar compounds with nitrogenous bases can lead to the formation of oximes in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s known that similar compounds can participate in various biochemical reactions, including the formation of oximes .
Pharmacokinetics
It’s known that the pharmacokinetics of similar compounds can be influenced by various factors, including cardiac output, hepatic disease, renal disease, cholinesterase activity, fetal acidosis, and sepsis .
Result of Action
Similar compounds have been shown to participate in various biochemical reactions, including the formation of oximes .
Biochemische Analyse
Biochemical Properties
Octanedioic acid, dihexyl ester plays a significant role in biochemical reactions, particularly those involving ester bond synthesis and hydrolysis. Enzymes such as esterases and lipases catalyze the hydrolysis of this compound, breaking it down into its constituent alcohol and acid components. These enzymes belong to the α/β-hydrolase family and possess a conserved serine catalytic active site, which nucleophilically attacks the ester bond of the substrate
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In yeast cells, similar compounds have been shown to affect the passive influx of protons across the plasma membrane, which can impact cellular pH and metabolic activity . Although specific studies on this compound are limited, it is likely that this compound exerts similar effects on cell function, potentially influencing processes such as fermentation and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with enzymes and other biomolecules. The compound binds to the active site of esterases and lipases, where it undergoes hydrolysis. This reaction results in the cleavage of the ester bond, releasing octanedioic acid and hexanol
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, this compound may degrade, leading to changes in its biochemical activity and potential long-term effects on cellular function . In vitro and in vivo studies are essential for understanding these temporal effects and optimizing the use of this compound in research and industrial applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on metabolic processes. At high doses, this compound can cause adverse effects, including toxicity and disruption of cellular function . Threshold effects and dose-response relationships are important considerations in the study of this compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to lipid metabolism and energy production. The compound interacts with enzymes such as esterases and lipases, which catalyze its hydrolysis and subsequent incorporation into metabolic pathways . These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism and energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the endoplasmic reticulum or mitochondria . The subcellular localization of this compound is crucial for understanding its role in cellular processes and optimizing its use in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octanedioic acid, dihexyl ester can be synthesized through esterification reactions. One common method is the Fischer esterification , where octanedioic acid reacts with hexanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. Catalysts like p-toluenesulfonic acid or sulfuric acid are often used, and the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .
Analyse Chemischer Reaktionen
Types of Reactions: Octanedioic acid, dihexyl ester primarily undergoes hydrolysis and transesterification reactions.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.
Common Reagents and Conditions:
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used.
Major Products:
Hydrolysis: Octanedioic acid and hexanol.
Transesterification: A different ester and alcohol, depending on the alcohol used in the reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octanedioic acid, dihexyl ester is used as a plasticizer in the production of polymers and resins. It enhances the flexibility and durability of the final product .
Biology and Medicine: In biological research, this compound is used as a model ester to study enzymatic hydrolysis and esterification reactions. It helps in understanding the behavior of esterases and lipases .
Industry: Apart from its use as a plasticizer, this compound is also employed in the manufacture of lubricants and surfactants. Its chemical stability and low volatility make it suitable for high-temperature applications .
Vergleich Mit ähnlichen Verbindungen
Octanedioic acid, dimethyl ester: Similar ester derived from methanol and octanedioic acid.
Suberic acid (Octanedioic acid): The parent dicarboxylic acid from which octanedioic acid, dihexyl ester is derived.
Uniqueness: this compound is unique due to its longer alkyl chain (hexyl group), which imparts different physical and chemical properties compared to shorter-chain esters like octanedioic acid, dimethyl ester. This makes it more suitable for applications requiring higher flexibility and lower volatility .
Eigenschaften
IUPAC Name |
dihexyl octanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-3-5-7-13-17-23-19(21)15-11-9-10-12-16-20(22)24-18-14-8-6-4-2/h3-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHOZZSBXPUVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCCCCCC(=O)OCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335293 | |
| Record name | Octanedioic acid, dihexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72630-13-8 | |
| Record name | Octanedioic acid, dihexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6,8-Dihydro-8-oxoisobenzofuro[5,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B3032955.png)



![2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B3032962.png)



![diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate](/img/structure/B3032970.png)
